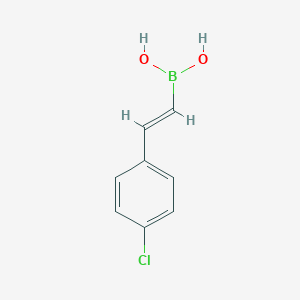

trans-2-(4-Chlorophenyl)vinylboronic acid

Description

Properties

IUPAC Name |

[(E)-2-(4-chlorophenyl)ethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSDRAPTZRYXHN-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to trans-2-(4-Chlorophenyl)vinylboronic Acid for Advanced Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. It moves beyond simple data recitation to explore the causality behind its synthesis, the strategic importance of its application in modern organic chemistry, and the self-validating protocols required for its successful use.

This compound is a synthetic organoboron compound highly valued as a building block in organic synthesis.[1][2] Its significance stems from its role as a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which is a cornerstone method for constructing carbon-carbon (C-C) bonds.[1][3][4] The molecule's structure, featuring a trans-configured vinyl group and a 4-chlorophenyl ring, makes it a versatile precursor for creating complex molecules with tailored electronic and steric properties.[1][2]

This compound is particularly crucial in the fields of pharmaceutical development and materials science, where it serves as a critical intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced functional materials.[1][2][3] Its predictable reactivity and stability allow chemists to forge intricate molecular architectures with high precision and stereoselectivity.[1][3]

The definitive identifier for this compound is its CAS Number: 154230-29-2 .[1][5][6][7]

Physicochemical & Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The properties of this compound are summarized below. Researchers should always validate the identity and purity of their material using a combination of the analytical methods described.

| Property | Value | Source(s) |

| CAS Number | 154230-29-2 | [1][5][6] |

| Molecular Formula | C₈H₈BClO₂ | [5][7] |

| Molecular Weight | 182.41 g/mol | [1][5][6] |

| Appearance | White to off-white crystalline powder | [1][6][7] |

| Melting Point | 165 °C (decomposes) | [6][7][8][9] |

| IUPAC Name | [(E)-2-(4-chlorophenyl)ethenyl]boronic acid | [1] |

| Synonyms | trans-2-(4-Chlorophenyl)ethenylboronic acid | [5][6] |

| InChI Key | HWSDRAPTZRYXHN-AATRIKPKSA-N | [1][6] |

| Solubility | Soluble in organic solvents such as THF, Dioxane, and DMSO. Limited solubility in water. | N/A |

Analytical Characterization (Trustworthiness Pillar):

-

¹H NMR: The proton NMR spectrum is the most direct method to confirm the trans stereochemistry of the vinyl protons, which should appear as doublets with a characteristic coupling constant (J) of approximately 18 Hz. The aromatic protons on the 4-chlorophenyl ring will typically appear as two distinct doublets in the aromatic region. The acidic protons of the B(OH)₂ group are often broad and may exchange with D₂O.

-

¹³C NMR: Will show characteristic peaks for the vinyl and aromatic carbons. The carbon atom attached to the boron will have a chemical shift indicative of its bonding environment.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode is often used to confirm the molecular weight by observing the [M-H]⁻ ion. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) provides a definitive signature.

-

Purity Analysis (HPLC): Reversed-phase HPLC with UV detection is the standard for quantifying the purity of the material, typically reported as ≥95% or ≥97%.[1][6]

Core Synthetic Methodologies

The synthesis of this compound requires precise control over regio- and stereoselectivity. Two prevalent and reliable methods are detailed below, each with distinct advantages.

Method A: Miyaura Borylation of an Alkenyl Halide

This is a powerful and widely used method for synthesizing boronic esters, which are then hydrolyzed to the desired boronic acid.[1] The core of this reaction is the palladium-catalyzed cross-coupling of a vinyl halide with a diboron reagent.

Causality Behind Experimental Choices:

-

Substrate: trans-1-halo-2-(4-chlorophenyl)ethene is used to lock in the desired trans stereochemistry from the start.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent because it is stable, easy to handle, and directly yields the pinacol ester, a highly stable and easily purified intermediate.[1]

-

Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is essential for the catalytic cycle. The phosphine ligands (e.g., PPh₃) stabilize the palladium center and facilitate the reaction.

-

Base: A base such as potassium acetate (KOAc) or potassium phenoxide is required to activate the diboron reagent in the transmetalation step.[10]

Caption: Workflow for Miyaura Borylation Synthesis.

Step-by-Step Protocol (Miyaura Borylation):

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add trans-1-bromo-2-(4-chlorophenyl)ethene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).

-

Solvent: Add anhydrous 1,4-dioxane or toluene via cannula.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic phase in vacuo and purify the resulting crude pinacol ester by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a THF/water mixture. Add an acid (e.g., HCl) or base (e.g., NaOH) and stir vigorously until deprotection is complete. Neutralize, extract the product, and recrystallize to yield the final boronic acid.

Method B: Regio- and Stereoselective Hydroboration of an Alkyne

This method involves the direct addition of a boron-hydride bond across the triple bond of 4-chlorophenylacetylene.[1] The key challenge is to control the regio- (boron on the terminal carbon) and stereoselectivity (syn-addition to yield the trans-product).

Causality Behind Experimental Choices:

-

Borane Reagent: Catecholborane or pinacolborane are often preferred over BH₃ complexes. They are less reactive, which enhances selectivity and reduces over-reduction. Their bulkiness favors addition to the less sterically hindered terminal carbon of the alkyne, yielding the desired β-vinylboronate.[1]

-

Catalyst: While uncatalyzed hydroboration can work, transition metal catalysts (e.g., rhodium or ruthenium complexes) are often employed to ensure high trans selectivity and prevent the formation of the undesired cis-isomer.[10]

Caption: Workflow for Alkyne Hydroboration Synthesis.

Step-by-Step Protocol (Hydroboration):

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere, add 4-chlorophenylacetylene (1.0 eq) dissolved in anhydrous THF.

-

Borane Addition: Cool the solution to 0 °C in an ice bath. Slowly add catecholborane (1.05 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction for the disappearance of the starting alkyne.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. The resulting crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes).

The Indispensable Role in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1][4][11] This palladium-catalyzed reaction forms a C-C bond between the vinylboronic acid and an aryl, heteroaryl, or vinyl halide/triflate.[4] Its utility in drug discovery is immense, enabling the modular assembly of complex molecular scaffolds.[11][12]

Mechanism Overview: The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scbt.com [scbt.com]

- 6. 反式-2-(4-氯苯基)乙烯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 154230-29-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. This compound CAS#: 154230-29-2 [m.chemicalbook.com]

- 10. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

"trans-2-(4-Chlorophenyl)vinylboronic acid" molecular weight

An In-Depth Technical Guide to trans-2-(4-Chlorophenyl)vinylboronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Introduction

In the landscape of modern organic synthesis, organoboron compounds, particularly boronic acids and their derivatives, stand out as exceptionally versatile and powerful building blocks. Their stability, low toxicity, and broad functional group tolerance have established them as indispensable reagents in both academic and industrial research. Among these, vinylboronic acids are of particular interest, serving as key intermediates for the stereospecific construction of complex olefinic structures.

This technical guide provides a comprehensive overview of this compound, a specialized reagent pivotal for introducing the 4-chlorostyrenyl moiety into organic molecules. We will delve into its core physicochemical properties, with a focus on its molecular weight, explore its synthesis, and provide an in-depth examination of its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Section 1: Core Physicochemical Properties

This compound is a white to off-white crystalline powder that serves as a critical precursor in various synthetic applications.[1][2] Its precise molecular characteristics are fundamental to its reactivity and are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 182.41 g/mol | [2][3] |

| CAS Number | 154230-29-2 | [3] |

| Molecular Formula | C₈H₈BClO₂ | [2][4][5] |

| Linear Formula | ClC₆H₄CH=CHB(OH)₂ | [3] |

| Melting Point | 165 °C (decomposes) | [2][3][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Synonyms | trans-2-(4-Chlorophenyl)ethenylboronic acid | [2][3] |

Section 2: Synthesis and Stereochemical Integrity

The synthesis of this compound is most commonly achieved through the regio- and stereoselective hydroboration of a terminal alkyne, 4-chlorophenylacetylene.[1] The choice of hydroboration reagent and reaction conditions is critical to ensure the desired outcome. The reaction proceeds via a syn-addition of the H-B bond across the alkyne, which, for a terminal alkyne, places the boron atom at the terminal carbon, resulting in the (E)- or trans-isomer.[1]

The stereochemical purity of the trans-isomer is paramount. Subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, are stereoretentive, meaning the trans-geometry of the vinylboronic acid is directly transferred to the final product. This provides a powerful method for controlling alkene geometry in the synthesis of complex molecules.

Caption: Synthesis of the target compound via hydroboration.

Section 3: The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed cross-coupling reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.[6][7][8]

The reaction mechanism involves a catalytic cycle comprising three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the coupling partner), forming a Pd(II) complex.

-

Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃, Ba(OH)₂) to form a more nucleophilic boronate species.[6] This boronate then transfers its organic group (the trans-4-chlorovinyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Section 4: Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section provides a validated, step-by-step methodology for a typical coupling reaction using this compound. The protocol is designed to be self-validating through clear steps and expected outcomes.

Objective: To synthesize trans-1-(4-chlorostyryl)-4-methoxybenzene.

Reagents:

-

This compound (1.0 eq)

-

1-Iodo-4-methoxybenzene (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene/Water (4:1 v/v) solvent mixture

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 1-iodo-4-methoxybenzene, and anhydrous potassium carbonate.

-

Inert Atmosphere: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst, followed by the degassed toluene/water solvent mixture via syringe.

-

Reaction: Heat the mixture to 90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography to yield the pure product.

Section 5: Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

-

Safety Precautions: The compound may cause skin and serious eye irritation and may be harmful if inhaled.[1][9] Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[3][9] Avoid breathing dust.[9]

-

Storage Conditions: Boronic acids can be susceptible to dehydration to form boroxines. To ensure long-term stability and reactivity, the compound should be stored under an inert gas (Nitrogen or Argon) in a tightly sealed container.[2] Refrigeration at 2-8°C is recommended to minimize degradation.[2]

Conclusion

With a molecular weight of 182.41 g/mol , this compound is a highly valuable and specific reagent in the synthetic chemist's toolkit.[3] Its utility is defined by its ability to participate in stereoretentive Suzuki-Miyaura cross-coupling reactions, enabling the precise and efficient synthesis of trans-alkenes. By understanding its fundamental properties, synthetic origins, and the mechanistic nuances of its application, researchers can effectively harness this compound to construct complex molecular architectures for pharmaceuticals, materials science, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. 154230-29-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 反式-2-(4-氯苯基)乙烯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to trans-2-(4-Chlorophenyl)vinylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth examination of trans-2-(4-Chlorophenyl)vinylboronic acid, a pivotal building block in modern organic synthesis. Valued for its role in constructing complex molecular architectures, this compound is particularly significant in the fields of medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, detail robust synthetic and purification protocols, and elucidate its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is designed to serve as a comprehensive resource, offering both theoretical insights and practical, field-proven methodologies to facilitate its effective use in research and development settings.

Introduction: The Significance of Vinylboronic Acids

Boronic acids and their derivatives have emerged as indispensable tools in synthetic chemistry, largely due to their unique combination of stability, low toxicity, and versatile reactivity.[1][2] Among these, vinylboronic acids are particularly valuable intermediates. Their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the stereospecific formation of carbon-carbon bonds.[3][4][5] This capability is fundamental to the synthesis of conjugated systems, styrenes, and complex polyolefins which are common motifs in active pharmaceutical ingredients (APIs) and advanced materials.[3][4]

The subject of this guide, this compound (CAS No. 154230-29-2), incorporates a 4-chlorophenyl group.[3][6][7][8] The electron-withdrawing nature of the chlorine atom and the specific trans geometry of the vinyl group impart distinct reactivity and make it a crucial precursor for molecules with tailored electronic and steric properties.[3][4] Its application is central to the synthesis of numerous high-value compounds, driving demand in the pharmaceutical and materials science sectors.[3][4]

Physicochemical Properties and Characterization

A thorough understanding of a reagent's properties is critical for its successful application. This compound is typically supplied as a white to off-white crystalline powder with a purity of 95% or higher.[3][7]

Chemical Structure

The structural identity of the compound is confirmed by its IUPAC name, [(1E)-2-(4-chlorophenyl)ethenyl]boronic acid, which specifies the trans (or E) configuration of the double bond.[3][9]

Caption: Chemical structure of this compound.

Physical and Chemical Data

The key properties are summarized in the table below. Note that boronic acids can undergo dehydration to form cyclic boroxine anhydrides, which may affect properties like melting point.[4][7]

| Property | Value | Source |

| CAS Number | 154230-29-2 | [3][6][7][8] |

| Molecular Formula | C₈H₈BClO₂ | [6][8] |

| Molecular Weight | 182.41 g/mol | [3][6][7] |

| Appearance | White to off-white crystalline powder | [3][7][8] |

| Melting Point | 165 °C (decomposes) | [7][8][10][11] |

| Boiling Point | 356.7 ± 44.0 °C (Predicted) | [8][10] |

| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [8][10] |

| SMILES | OB(O)/C=C/c1ccc(Cl)cc1 | [7][9] |

| InChI Key | HWSDRAPTZRYXHN-AATRIKPKSA-N | [3][7][9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

-

¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum will show characteristic signals for the aromatic and vinylic protons. The two vinyl protons will appear as doublets in the δ 6.5–7.5 ppm range. A large coupling constant (J ≈ 15–16 Hz) between these protons is diagnostic of the trans stereochemistry.[3] The protons on the 4-chlorophenyl ring will typically appear as two distinct doublets in the aromatic region.

-

¹³C NMR: The spectrum will show signals for the eight distinct carbon atoms. The vinyl carbons and the aromatic carbons will resonate in the δ 110-150 ppm region.

-

IR Spectroscopy: Key vibrational bands include B-O stretching (around 1340–1310 cm⁻¹) and C=C stretching of the vinyl group (around 1620–1600 cm⁻¹).[3]

Synthesis and Purification

The most common and reliable method for synthesizing trans-vinylboronic acids is the regio- and stereoselective hydroboration of a terminal alkyne.[3] This process involves the syn-addition of a boron-hydride bond across the triple bond.[3]

Synthetic Route: Hydroboration of 4-Chlorophenylacetylene

The synthesis of this compound is efficiently achieved via the hydroboration of 4-chlorophenylacetylene. The choice of hydroborating agent is crucial to favor the desired terminal (β) borylation, leading to the trans product.[3] Reagents like catecholborane or pinacolborane are often used.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scbt.com [scbt.com]

- 7. trans-2-(4-クロロフェニル)ビニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 154230-29-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound, 97% 10 g | Request for Quote [thermofisher.com]

- 10. This compound CAS#: 154230-29-2 [m.chemicalbook.com]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physical Properties of trans-2-(4-Chlorophenyl)vinylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of trans-2-(4-Chlorophenyl)vinylboronic acid, a versatile building block in modern organic synthesis. With applications ranging from pharmaceutical development to materials science, a thorough understanding of its characteristics is paramount for its effective utilization. This document synthesizes publicly available data with expert insights into the practical implications of these properties.

Chemical Identity and Core Properties

This compound, identified by the CAS Number 154230-29-2, is a white to off-white crystalline powder.[1][2] Its molecular structure, featuring a boronic acid functional group attached to a vinyl linker which is in a trans configuration to a 4-chlorophenyl ring, makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2]

A summary of its fundamental properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 154230-29-2 | [3][4] |

| Molecular Formula | C₈H₈BClO₂ | [4] |

| Molecular Weight | 182.41 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 165 °C (decomposes) | |

| Boiling Point (Predicted) | 356.7 ± 44.0 °C | [5] |

| Density (Predicted) | 1.277 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 9.55 ± 0.43 | [5] |

Spectroscopic Characterization: A Gateway to Structure and Purity

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. Below are the expected spectral characteristics and a guide to their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in solution.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl and aromatic protons. The trans configuration of the vinyl protons is confirmed by a large coupling constant (J), typically in the range of 15-16 Hz.[6] The aromatic protons on the 4-chlorophenyl ring will appear as two distinct doublets due to symmetry.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the vinyl and aromatic carbons. The carbon attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation.[7][8][9]

-

¹¹B NMR: Boron-11 NMR is a useful technique to directly observe the boron center, with boronic acids typically showing a broad signal in the range of δ 25–35 ppm.[6]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands: [6][10]

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 (broad) | O-H stretch (from the boronic acid) |

| ~3050 | C-H stretch (aromatic and vinyl) |

| ~1620-1600 | C=C stretch (vinyl) |

| ~1590, ~1490 | C=C stretch (aromatic ring) |

| ~1340-1310 | B-O stretch |

| ~1090 | C-Cl stretch |

| ~970 | C-H bend (trans-vinyl) |

Experimental Protocol for FT-IR Analysis:

A standard protocol for obtaining an FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Background Scan: Ensure the ATR crystal is clean. Perform a background scan to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum.

-

Data Processing: The resulting spectrum should be baseline corrected and the peaks of interest identified.

The workflow for a typical FT-IR analysis is depicted in the following diagram:

Caption: A generalized workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z 182.4. Common fragmentation patterns for boronic acids can involve the loss of water or the entire boronic acid group.[11][12]

Solubility and Stability: Practical Considerations for Application

The solubility and stability of this compound are critical parameters for its use in synthesis and for its storage.

Solubility Profile

Experimental Protocol for Solubility Determination (Isothermal Method):

-

Solvent Selection: Choose a range of common organic solvents (e.g., THF, DMF, acetone, ethanol, toluene, heptane).

-

Equilibration: Add an excess of this compound to a known volume of each solvent in a sealed vial.

-

Stirring: Stir the mixtures at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sampling: Allow the solid to settle, then carefully take a known volume of the supernatant.

-

Analysis: Evaporate the solvent from the supernatant and weigh the remaining solid. Alternatively, analyze the concentration of the solute in the supernatant using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility in units of g/L or mol/L.

Stability and Storage

This compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5] Boronic acids are susceptible to dehydration to form boroxines (cyclic anhydrides) and can undergo protodeboronation under certain conditions, particularly in the presence of moisture and at elevated temperatures.[14] The presence of the electron-withdrawing chloro group on the phenyl ring can influence its stability and reactivity.

Crystallographic Data

To date, a public crystal structure of this compound has not been found in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[15] X-ray crystallography would provide definitive information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. The general structure of a related copper complex containing a trans-(4-chlorophenyl)methanimine ligand has been reported, showcasing the potential for complex formation.[16]

Synthesis and Reactivity: A Brief Overview

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. It is typically synthesized through two main routes:

-

Miyaura Borylation: The cross-coupling of a trans-1-halo-2-(4-chlorophenyl)ethene with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][6] This initially forms the pinacol ester, which can be hydrolyzed to the boronic acid.

-

Hydroboration of Alkynes: The regio- and stereoselective hydroboration of 4-chlorophenylacetylene.[1][6]

The relationship between the boronic acid and its more stable pinacol ester derivative is an important consideration in its synthesis and application.

Caption: Key synthetic pathways to this compound and its relationship with its pinacol ester.

Conclusion

This compound is a well-characterized compound with defined physical and spectroscopic properties that make it a reliable and versatile reagent in organic synthesis. A comprehensive understanding of its characteristics, from its spectroscopic signatures to its handling and storage requirements, is essential for researchers and developers to unlock its full potential in the creation of novel molecules for a wide range of applications.

References

-

ResearchGate. ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

-

Seedion. This compound. [Link]

-

Molander, G. A., & Canturk, B. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Organic Letters, 14(11), 2898–2901. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. FT-IR spectra of the studied PVBs, ATR mode. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. Fig. S-2. ¹³C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,.... [Link]

-

Al-Masoudi, E. A., et al. (2022). Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine. Molecules, 27(23), 8235. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid. [Link]

-

Crystallography Open Database. Search results. [Link]

-

ResearchGate. MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. A. [Link]

-

Zhang, Y., et al. (2023). Kinetic Analysis of Thermal Decomposition of Polyvinyl Chloride at Various Oxygen Concentrations. Polymers, 15(20), 4153. [Link]

-

PerkinElmer. (2021, May 21). How do you identify polymer using FTIR and Library search? [Video]. YouTube. [Link]

-

Vandenberg, M. A., et al. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 240-254. [Link]

-

Salomaa, P., & Kankaanperä, A. (1961). Influence of cis-trans Isomerism on the Kinetics of Vinyl Ether Hydrolysis. Acta Chemica Scandinavica, 15, 871-878. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. This compound(154230-29-2) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. ekwan.github.io [ekwan.github.io]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. uab.edu [uab.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. d-nb.info [d-nb.info]

- 14. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 15. Crystallography Open Database: Search results [qiserver.ugr.es]

- 16. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility of trans-2-(4-Chlorophenyl)vinylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Solubility in the Application of trans-2-(4-Chlorophenyl)vinylboronic acid

The solubility of a chemical compound is a fundamental property that influences its behavior in both chemical and biological systems. For a synthetic building block like this compound (Figure 1), solubility data is paramount for several reasons:

-

Reaction Optimization: The choice of solvent and the achievable concentration of reactants are directly dependent on their respective solubilities. Poor solubility can lead to heterogeneous reaction mixtures, slower reaction rates, and the formation of byproducts.

-

Purification and Crystallization: Solubility differences are the cornerstone of purification techniques such as crystallization. A thorough understanding of the solubility of this compound in various solvent systems is essential for developing efficient purification protocols.

-

Formulation Development: In the context of drug development, the aqueous solubility of an API or its intermediates is a critical determinant of bioavailability.[3][4] While this compound is an intermediate, its solubility characteristics can provide insights for the design of more soluble final compounds.

-

Analytical Method Development: The preparation of standards and samples for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) requires solvents that can fully dissolve the analyte.

Figure 1: Chemical Structure of this compound

CAS Number: 154230-29-2[1] Molecular Formula: C₈H₈BClO₂[1] Molecular Weight: 182.41 g/mol [1]

The Unique Chemistry of Boronic Acids: Factors Influencing Solubility

The solubility of boronic acids is governed by a complex interplay of factors that are unique to this class of compounds. A primary consideration is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines (Figure 2).[5][6]

Figure 2: Dehydration of a Boronic Acid to its Corresponding Boroxine

References

- 1. benchchem.com [benchchem.com]

- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. evotec.com [evotec.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectra of trans-2-(4-Chlorophenyl)vinylboronic Acid

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of trans-2-(4-Chlorophenyl)vinylboronic acid, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into the practical and theoretical aspects of ¹H, ¹³C, and ¹¹B NMR spectroscopy as applied to this molecule, emphasizing experimental best practices and detailed spectral interpretation.

Introduction to this compound

This compound (CAS No. 154230-29-2) is a white to off-white crystalline powder with the molecular formula C₈H₈BClO₂ and a molecular weight of 182.41 g/mol .[2][3][4][5] Its structure, featuring a boronic acid group attached to a vinyl linker, which is in turn connected to a 4-chlorophenyl ring, makes it a versatile reagent. The trans stereochemistry of the vinyl group is crucial for its reactivity and the stereochemical outcome of subsequent reactions.

Accurate structural confirmation by NMR is paramount. However, boronic acids present a unique challenge due to their propensity to form cyclic, trimeric anhydrides known as boroxines, especially in non-coordinating solvents or upon heating.[6] This equilibrium between the monomeric acid and the trimeric boroxine can lead to broadened signals or multiple sets of peaks, complicating spectral interpretation.[6] This guide will address these challenges and provide a clear methodology for obtaining and interpreting high-quality NMR spectra.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

To ensure the acquisition of a clean, interpretable NMR spectrum, it is crucial to suppress the formation of boroxine anhydrides. This is achieved by using a coordinating deuterated solvent that can engage in hydrogen bonding with the boronic acid's hydroxyl groups, thereby favoring the monomeric state.

Recommended Sample Preparation Protocol:

-

Solvent Selection: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated methanol (Methanol-d₄) or deuterated dimethyl sulfoxide (DMSO-d₆). Methanol-d₄ is often preferred as it readily breaks up the boroxine trimers.[6] Note that the acidic B-OH protons will exchange with the deuterium in the solvent and will likely not be observed.

-

Solubility: Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary, but prolonged heating should be avoided to prevent any potential degradation.

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Instrumentation: Acquire the spectra on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion, particularly for resolving the aromatic and vinylic protons.

Structural Analysis via NMR Spectroscopy

The following sections provide a detailed prediction and analysis of the ¹H, ¹³C, and ¹¹B NMR spectra of this compound. The assignments are based on established chemical shift principles, substituent effects, and data from analogous styrylboronic acid derivatives.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the vinylic protons and the aromatic protons of the 4-chlorophenyl ring.

Molecular Structure with Proton Numbering:

Caption: Structure of this compound with proton designations.

Expected ¹H NMR Data:

| Proton | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H(a) | Doublet | 6.2 - 6.5 | Jab = 17 - 19 Hz |

| H(b) | Doublet | 7.2 - 7.5 | Jab = 17 - 19 Hz |

| H(c) | Doublet | 7.4 - 7.6 | Jcd = ~8.5 Hz |

| H(d) | Doublet | 7.3 - 7.4 | Jcd = ~8.5 Hz |

| B(OH)₂ | Broad Singlet | Variable (often not observed) | - |

Interpretation:

-

Vinylic Protons (H(a) and H(b)): The two vinylic protons, H(a) and H(b), are chemically non-equivalent and couple to each other.

-

The large coupling constant, Jab, expected to be in the range of 17-19 Hz, is characteristic of a trans relationship between two protons on a double bond.[7][8] This is the most definitive feature for confirming the stereochemistry.

-

H(b), being attached to the carbon adjacent to the aromatic ring, is expected to be deshielded and appear further downfield compared to H(a).

-

H(a) is attached to the carbon bearing the boronic acid group.

-

-

Aromatic Protons (H(c) and H(d)): The 4-chlorophenyl group gives rise to a classic AA'BB' system, which often appears as two distinct doublets, especially at higher field strengths.

-

The two protons ortho to the vinyl group, H(c), are chemically equivalent, as are the two protons meta to the vinyl group, H(d).

-

H(c) protons will couple with their adjacent H(d) protons, giving rise to a doublet. Similarly, H(d) protons will couple with H(c) protons, also resulting in a doublet. The coupling constant, Jcd, is typically around 8-9 Hz for ortho coupling in a benzene ring.[7]

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule.

Molecular Structure with Carbon Numbering:

Caption: Structure of this compound with carbon designations.

Expected ¹³C NMR Data:

| Carbon | Approx. Chemical Shift (δ, ppm) | Notes |

| C1 | 115 - 125 | Vinylic carbon attached to Boron. Signal may be broad due to quadrupolar relaxation of the adjacent Boron nucleus. |

| C2 | 145 - 150 | Vinylic carbon attached to the aromatic ring. |

| C3 | 135 - 140 | Aromatic quaternary carbon (ipso- to vinyl group). |

| C4 | 128 - 132 | Aromatic CH carbons (ortho- to vinyl group). |

| C5 | 132 - 136 | Aromatic quaternary carbon (ipso- to Chlorine). |

| C6 | 128 - 132 | Aromatic CH carbons (meta- to vinyl group). |

| C7 | 128 - 132 | Aromatic CH carbons (meta- to vinyl group). |

Interpretation:

-

Vinylic Carbons (C1, C2): Two signals are expected in the vinylic region (δ 115-150 ppm). C2, being deshielded by the adjacent aromatic ring, will appear further downfield. The signal for C1, which is directly bonded to the boron atom, may be broadened due to the quadrupolar nature of the ¹¹B and ¹⁰B isotopes.

-

Aromatic Carbons (C3-C7): Four signals are expected for the six aromatic carbons due to the molecule's symmetry.

-

The two quaternary carbons, C3 (attached to the vinyl group) and C5 (attached to the chlorine atom), will typically have weaker intensities than the protonated carbons.

-

The protonated carbons C4, C6, and C7 will appear in the typical aromatic region. Due to symmetry, the signals for C4/C7 and C5/C6 might be equivalent, leading to fewer than four distinct peaks for the aromatic region. Precise assignment would require 2D NMR techniques like HSQC and HMBC.

-

¹¹B NMR Spectroscopy: A Complementary Technique

While ¹H and ¹³C NMR are primary tools for organic structure elucidation, ¹¹B NMR provides direct insight into the chemical environment of the boron atom.[2][9]

Expected ¹¹B NMR Data:

| Boron Environment | Approx. Chemical Shift (δ, ppm) |

| Trigonal Planar Boronic Acid (sp²) | +28 to +33 |

| Tetrahedral Boronate Ester/Adduct (sp³) | +5 to +15 |

Interpretation:

-

In a non-coordinating solvent where the boroxine trimer might form, a signal around δ +33 ppm is typical for the sp²-hybridized boron.[10]

-

In the recommended coordinating solvent (e.g., Methanol-d₄), the monomeric boronic acid should also show a signal in the δ +28 to +33 ppm range, characteristic of a trigonal planar (sp²) boronic acid.[10]

-

The signal is often broad due to quadrupolar relaxation.

-

This technique is particularly powerful for confirming the integrity of the boronic acid moiety and for studying its interactions, for example, with diols, where a significant upfield shift would indicate the formation of a tetrahedral (sp³) boronate ester.[9]

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the complete NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Conclusion

The NMR spectral analysis of this compound is straightforward when appropriate experimental conditions are employed. The key to obtaining high-quality spectra is the use of a coordinating deuterated solvent like methanol-d₄ to prevent the formation of boroxine anhydrides. The ¹H NMR spectrum provides definitive proof of the trans stereochemistry through the large vinylic coupling constant (~18 Hz). The ¹³C and ¹¹B NMR spectra provide complementary data that confirm the carbon skeleton and the electronic state of the boron atom, respectively. By following the protocols and interpretative guidelines outlined in this document, researchers can confidently verify the structure and purity of this important synthetic building block.

References

- "14.12: Coupling Constants Identify Coupled Protons." Chemistry LibreTexts, 21 Aug. 2014, chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/14%3A_Nuclear_Magnetic_Resonance_Spectroscopy/14.12%3A_Coupling_Constants_identify_coupled_protons.

-

"this compound | CAS 154230-29-2." Benchchem, .

- "11B NMR Chemical Shifts." San Diego State University, chemistry.sdsu.edu/faculty/main/documents/11B-NMR-Chemical-Shifts.pdf.

-

"this compound(154230-29-2) 1H NMR spectrum." ChemicalBook, .

- Valenzuela, Stephanie A., et al. "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry, vol. 87, no. 22, 2022, pp. 15071-15076, doi:10.1021/acs.joc.2c01514.

- "Styrylboronic acid | C8H9BO2 | CID 5702628." PubChem, pubchem.ncbi.nlm.nih.gov/compound/Styrylboronic-acid.

-

"NMR Coupling Constants." Iowa State University Chemical Instrumentation Facility, .

- Gajda, R., et al. "Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters." Molecules, vol. 26, no. 1, 2021, p. 45, doi:10.3390/molecules26010045.

-

"this compound | 154230-29-2." Sigma-Aldrich, .

-

"this compound | CAS 154230-29-2." Santa Cruz Biotechnology, .

-

Supporting Information for "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature." The Royal Society of Chemistry, .

-

Baldwin, J. E., et al. "11B NMR Studies of An Aryl Boronic Acid." Scribd, .

-

"Phenylboronic acid(98-80-6) 1H NMR spectrum." ChemicalBook, .

-

"1H–1H Coupling in Proton NMR." ACD/Labs, .

-

"this compound ≥95% | 154230-29-2." Sigma-Aldrich, .

- "Spin-spin splitting and coupling - Coupling in 1H NMR." Organic Chemistry at CU Boulder, orgchem.colorado.edu/spectroscopy/nmr/h1nmrcoupling.html.

-

"this compound." Santa Cruz Biotechnology, .

-

"Recording NMR spectra for aryl boronic acids - overcoming oligomerization." Reddit, .

-

"S'21 - NMR 14 - J values (coupling constants)." YouTube, uploaded by Chem240_DJS, 4 Feb. 2021, .

- "NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)." Madridge Journal of Petrochemistry and Research, madridge.org/journal-of-petrochemistry-and-research/mjpr-1000121.pdf.

-

"this compound, 97% 10 g." Thermo Fisher Scientific, .

- Sanna, M., et al. "2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators." International Journal of Molecular Sciences, vol. 23, no. 19, 2022, p. 11843, doi:10.3390/ijms231911843.

-

"The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark." Preprints.org, .

-

"trans-2-(4-Methylphenyl)vinylboronic acid 97% | 72316-17-7." Sigma-Aldrich, .

-

"4-Chlorophenylboronic acid | 1679-18-1." ChemicalBook, .

-

"4-Fluorobenzeneboronic acid(1765-93-1) 1H NMR spectrum." ChemicalBook, .

-

"154230-29-2(this compound) Product Description." ChemicalBook, .

-

"2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum." ChemicalBook, .

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. scbt.com [scbt.com]

- 5. This compound, 97% 10 g | Request for Quote [thermofisher.com]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

A Technical Guide to the Mass Spectrometry of trans-2-(4-Chlorophenyl)vinylboronic Acid

Introduction

trans-2-(4-Chlorophenyl)vinylboronic acid is a versatile building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its precise characterization is paramount for ensuring the integrity of these synthetic transformations and the purity of the resulting products. Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and purity assessment of such organoboron compounds. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, addressing the inherent challenges and offering robust analytical strategies for researchers, scientists, and drug development professionals.

Challenges in the Mass Spectrometry of Boronic Acids

The analysis of boronic acids by mass spectrometry is often complicated by their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines.[3] This phenomenon can lead to the observation of ions at higher mass-to-charge ratios (m/z) than the monomeric molecular ion, potentially confounding spectral interpretation. Furthermore, the polarity and thermal lability of boronic acids necessitate the careful selection of ionization techniques to minimize fragmentation and ensure accurate molecular weight determination.

Proposed Ionization Methodologies and Rationale

Given the specific characteristics of this compound, a multi-pronged approach employing various ionization techniques is recommended to obtain a comprehensive analytical profile. The choice of method will depend on the sample matrix, the desired level of structural information, and the available instrumentation.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like boronic acids.[4][5][6][7][8] It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing clear molecular weight information with minimal fragmentation.[5]

Causality of Experimental Choices:

-

Positive vs. Negative Ion Mode: Analysis in both positive and negative ion modes is advised. In positive mode, the protonated molecule [C₈H₈BClO₂ + H]⁺ would be expected. In negative ion mode, which can be particularly useful for acidic compounds, the deprotonated molecule [C₈H₈BClO₂ - H]⁻ is anticipated.[9] The acidic nature of the boronic acid moiety makes it amenable to negative ion detection.

-

Solvent System: A mobile phase consisting of acetonitrile and water with a small amount of volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) is recommended to facilitate ionization and improve signal intensity.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

MALDI is another soft ionization technique that is particularly useful for analyzing analytes that are difficult to ionize by other methods.[10] A key advantage of MALDI for boronic acids is the potential for in-situ derivatization with the matrix.[3][11][12][13]

Causality of Experimental Choices:

-

Matrix Selection: 2,5-Dihydroxybenzoic acid (DHB) is a recommended matrix as it can react with the boronic acid moiety to form a more stable DHB adduct, which can suppress boroxine formation and enhance the signal of the desired analyte.[3][11][12]

-

Sample Preparation: The sample is co-crystallized with the matrix on a target plate before being introduced into the mass spectrometer. This process protects the analyte from excessive energy during laser desorption and ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct analysis of boronic acids by GC-MS is challenging due to their low volatility and thermal instability. However, derivatization to a more volatile and stable form, such as a pinacol ester, can enable successful GC-MS analysis. The pinacol ester of this compound is a known, stable compound.

Causality of Experimental Choices:

-

Derivatization: Reaction of the boronic acid with pinacol in a suitable solvent will yield the corresponding pinacol boronate ester. This derivative is significantly more volatile and less prone to dehydration than the free boronic acid.

-

Ionization Method: Electron Ionization (EI) is the standard ionization technique for GC-MS.[14] While EI is a "hard" ionization technique that induces fragmentation, the resulting fragmentation pattern can provide valuable structural information.[15]

Predicted Mass Spectrum and Fragmentation Analysis

The molecular weight of this compound (C₈H₈BClO₂) is 182.41 g/mol .[16]

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

| 182/184 | [M]⁺ | [C₈H₈BClO₂]⁺ | Molecular ion peak. The presence of chlorine will result in an isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks. |

| 164/166 | [M - H₂O]⁺ | [C₈H₆BClO]⁺ | Loss of a water molecule from the boronic acid moiety. |

| 138/140 | [C₈H₆Cl]⁺ | [C₈H₆Cl]⁺ | Loss of B(OH)₂ from the molecular ion. |

| 111/113 | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| 102 | [C₈H₆]⁺ | [C₈H₆]⁺ | Styrene radical cation. |

| 43 | [BO₂]⁻ | [BO₂]⁻ | In negative ion mode, cleavage of the C-B bond can lead to the formation of the borate anion.[9] |

| 27 | [BO]⁻ | [BO]⁻ | Further fragmentation of the borate anion in negative ion mode.[9] |

Diagram 1: Predicted Fragmentation Pathway of this compound

Sources

- 1. This compound|CAS 154230-29-2 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. goldbook.iupac.org [goldbook.iupac.org]

- 9. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Collection - Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - Analytical Chemistry - Figshare [acs.figshare.com]

- 13. Boronic acid chemistry in MALDI MS: a step forward in designing a reactive matrix with molecular recognition capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. scbt.com [scbt.com]

An In-depth Technical Guide to the Synthesis of trans-2-(4-Chlorophenyl)vinylboronic Acid

This guide provides a comprehensive overview of the synthetic protocols for trans-2-(4-Chlorophenyl)vinylboronic acid, a critical building block in modern organic chemistry. Primarily utilized in Suzuki-Miyaura cross-coupling reactions, this versatile reagent enables the formation of carbon-carbon bonds, facilitating the construction of complex molecular architectures essential in pharmaceutical and materials science research and development.[1][2] This document will delve into the prevalent synthetic strategies, offering detailed experimental procedures, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of Vinylboronic Acids

Vinylboronic acids and their esters are indispensable tools in organic synthesis.[3] Their stability, coupled with their reactivity in palladium-catalyzed cross-coupling reactions, makes them highly valuable intermediates.[3][4] this compound, with its specific stereochemistry and substitution pattern, serves as a key precursor for introducing the 4-chlorostyryl moiety into a wide array of organic molecules.[2]

Synthetic Strategies: Pathways to Precision

Two principal and robust methods dominate the synthesis of this compound: the regio- and stereoselective hydroboration of an alkyne and the Miyaura borylation of a vinyl halide. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.

Regio- and Stereoselective Hydroboration of 4-Chlorophenylacetylene

Hydroboration of alkynes is a classic and highly reliable method for preparing vinylboronic acids.[1] This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond of an alkyne.[1] For terminal alkynes like 4-chlorophenylacetylene, the regioselectivity of the hydroboration is a critical consideration, as it can yield either the desired β-vinylboronate or the α-vinylboronate isomer.[1]

Causality Behind Experimental Choices:

The key to achieving the desired trans (or E) stereochemistry and β-regioselectivity lies in the concerted syn-addition mechanism of hydroboration.[5][6][7] The boron atom adds to the less substituted carbon of the alkyne, and the hydrogen atom adds to the more substituted carbon, both from the same face of the triple bond.[6][7] The use of sterically hindered borane reagents, such as catecholborane or pinacolborane (HBpin), is often preferred over borane (BH₃) itself. These bulkier reagents enhance the regioselectivity, favoring the placement of the boron group at the terminal carbon to minimize steric interactions.[5][7][8] Subsequent hydrolysis or oxidative workup then yields the target vinylboronic acid.

Reaction Mechanism: Hydroboration of 4-Chlorophenylacetylene

Caption: Hydroboration of 4-chlorophenylacetylene proceeds via a syn-addition mechanism.

Experimental Protocol: Hydroboration Approach

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

| Reagent/Parameter | Quantity/Value | Purpose |

| 4-Chlorophenylacetylene | 1.0 eq | Starting material |

| Pinacolborane (HBpin) | 1.1 eq | Boron source |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Nitrogen Atmosphere | Inert | Prevents oxidation |

| Temperature | 0 °C to room temp. | Reaction control |

| Reaction Time | 2-4 hours | Completion of reaction |

| Work-up | Acidic Hydrolysis (e.g., HCl) | Conversion of ester to acid |

| Purification | Recrystallization/Chromatography | Isolation of pure product |

Step-by-Step Methodology:

-

Reaction Setup: A dry, round-bottom flask is charged with 4-chlorophenylacetylene and anhydrous dichloromethane under a nitrogen atmosphere.

-

Reagent Addition: The flask is cooled to 0 °C in an ice bath. Pinacolborane is added dropwise to the stirred solution.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, the reaction is carefully quenched with an acidic aqueous solution (e.g., 1M HCl) and stirred vigorously to hydrolyze the pinacol ester. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound as a white crystalline powder.[1][2]

Miyaura Borylation of trans-1-Halo-2-(4-chlorophenyl)ethene

An alternative and equally powerful strategy is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction.[1][2] This method involves the reaction of a vinyl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2] A key advantage of this approach is its stereospecificity; the configuration of the starting vinyl halide is retained in the final product.[2]

Causality Behind Experimental Choices:

The catalytic cycle of the Miyaura borylation is a well-established process in organometallic chemistry.[9] It typically involves the oxidative addition of the vinyl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent, and finally, reductive elimination to yield the vinylboronate ester and regenerate the Pd(0) catalyst.[9] The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), ligand, and base (e.g., potassium acetate or potassium carbonate) is crucial for achieving high yields and preventing side reactions. The base is required to facilitate the transmetalation step.[9] The reaction is typically carried out in an anhydrous, aprotic solvent like dioxane or toluene.

Experimental Workflow: Miyaura Borylation

Caption: A generalized workflow for the Miyaura borylation synthesis.

Experimental Protocol: Miyaura Borylation Approach

This protocol is a representative example and may require optimization.

| Reagent/Parameter | Quantity/Value | Purpose |

| trans-1-Bromo-2-(4-chlorophenyl)ethene | 1.0 eq | Starting material |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 eq | Boron source |

| PdCl₂(dppf) | 0.03 eq | Palladium catalyst |

| Potassium Acetate (KOAc) | 3.0 eq | Base |

| 1,4-Dioxane | Anhydrous | Solvent |

| Nitrogen Atmosphere | Inert | Prevents catalyst deactivation |

| Temperature | 80-100 °C | Reaction temperature |

| Reaction Time | 12-24 hours | Completion of reaction |

| Work-up | Filtration, Extraction | Removal of solids, isolation |

| Purification | Column Chromatography | Isolation of pure ester |

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask are added trans-1-bromo-2-(4-chlorophenyl)ethene, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst. The flask is evacuated and backfilled with nitrogen several times.

-

Solvent Addition: Anhydrous 1,4-dioxane is added via syringe.

-

Reaction Progression: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Progress is monitored by TLC or GC-MS.

-

Work-up and Isolation: After cooling to room temperature, the mixture is diluted with a solvent such as ethyl acetate and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification and Hydrolysis: The crude pinacol ester is purified by column chromatography. The purified ester is then subjected to hydrolysis as described in the hydroboration protocol to yield the final product.

Purification and Characterization

Purification of boronic acids can sometimes be challenging due to their propensity to form anhydrides (boroxines) or their amphiphilic nature.[10][11]

-

Recrystallization: This is often the most effective method for obtaining highly pure, crystalline this compound.[10]

-

Column Chromatography: While boronic acids can be sensitive to silica gel, careful chromatography with an appropriate eluent system can be successful.[10][11] Neutral alumina can also be a suitable stationary phase.[10]

-

Acid-Base Extraction: An impure boronic acid can be treated with a base to form a salt, which is then washed with an organic solvent to remove non-acidic impurities. Subsequent acidification regenerates the pure boronic acid.[12]

Characterization: The final product should be characterized by standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess purity. The reported melting point is approximately 165 °C (with decomposition).[13][14]

Safety and Handling

This compound may cause skin and serious eye irritation and can be harmful if inhaled.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a well-established process with reliable and scalable methods. Both the hydroboration of 4-chlorophenylacetylene and the Miyaura borylation of a corresponding vinyl halide offer efficient routes to this valuable synthetic intermediate. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and purity, thereby enabling the successful application of this reagent in the synthesis of novel compounds for a variety of applications.

References

-

Organic Chemistry Tutor. (n.d.). Hydroboration-Oxidation of Alkynes. Retrieved from [Link]

-

JoVE. (2023, April 30). Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch 9: Alkynes + borane. University of Calgary. Retrieved from [Link]

-

Ashenhurst, J. (2024, January 23). Alkyne Hydroboration With “R2BH”. Master Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Mechanism for Hydroboration Oxidation of Alkenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of vinylboronic acids and vinylboronates. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Buckley, B. R. (2015). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In M. Li, J. S. Fossey, & T. D. James (Eds.), Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 389-409). The Royal Society of Chemistry. Retrieved from [Link]

-

Morken, J. P., et al. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Angewandte Chemie International Edition, 54(12), 3767-3770. Retrieved from [Link]

-

van der Vliet, K. M., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. Angewandte Chemie International Edition, 55(41), 12713-12716. Retrieved from [Link]

-

O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45. Retrieved from [Link]

- Cangzhou Purui Orient Technology Co Ltd. (2017). Method for synthetizing vinyl boronic acid ester. CN105503926B. Google Patents.

-

Khan, R. A. (2016, July 18). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]

-

van der Vliet, K. M., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry, 29(3), 669-674. Retrieved from [Link]

- Cadila Healthcare Limited. (2005). Process for purification of boronic acid and its derivatives. WO2005019229A1. Google Patents.

-

Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]

-

Reddit. (2017, December 19). Purification of boronic acids?. r/chemistry. Retrieved from [Link]

Sources

- 1. This compound|CAS 154230-29-2 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. trans-2-(4-クロロフェニル)ビニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Page loading... [guidechem.com]

"trans-2-(4-Chlorophenyl)vinylboronic acid" commercial availability

Commencing Data Gathering

I'm starting by zeroing in on "trans-2-(4-Chlorophenyl)vinylboronic acid" through specific Google searches. My aim is to build a thorough dossier on its commercial availability, including details from various suppliers and typical uses. This initial search should inform the scope of my investigation.

Initiating Deeper Dive

I've expanded my search to include scientific literature and application notes related to "this compound." This aims to illuminate common applications, especially in Suzuki-Miyaura couplings, and to highlight established experimental protocols. Simultaneously, I'm researching synthesis and purification to understand potential impurities and quality control. My next task is to outline the structure of the technical guide, beginning with an overview and delving into commercial availability and experimental protocols. I will create tables to summarize data.

Targeting Specific Details

I'm now zeroing in on commercial availability. I've started by conducting focused Google searches to collect data on suppliers, purities, quantities, and safety information for "this compound". Alongside this, I am actively investigating synthesis and purification to consider potential impurities and quality control. I am also identifying and analyzing scientific literature and application notes related to the compound's usage, especially in Suzuki-Miyaura couplings.

Investigating Availability

I'm currently focused on defining "this compound" for the introduction. My goal is a clear, concise definition that lays the groundwork for the subsequent technical discussion. I'm aiming for precision in this step as it serves as a foundation for a technical document.

Charting Commercial Sources

I've progressed to the central component: the commercial availability analysis. I'm currently compiling a detailed table featuring various suppliers. I'm carefully listing each supplier, along with the purity levels they offer. Further, I will include typical product forms, and will note the cost per gram of the compound where possible, and the typical shipping times. I'm striving for a very comprehensive overview.

Detailing the Applications

I'm now diving into the application section, specifically the Suzuki-Miyaura cross-coupling. I'm focusing on its role as a key substrate for C-C bond formation, planning to include a visual aid – a Graphviz diagram – to illustrate the reaction cycle. My immediate task is compiling and organizing the crucial steps, aiming for a clear and concise presentation. I intend to provide a sample experimental protocol for this reaction.

Developing Introduction & Plan

I'm now in the process of formulating a structured introduction and laying out the overall plan. I've drafted an introductory paragraph that defines the compound and highlights its significance in organic synthesis. The document will focus on the target topic: commercial availability. A more detailed outline, encompassing properties, commercial sources, applications, and safety, is being finalized. I am also planning the structure of a detailed section on its use in the Suzuki-Miyaura reaction.

Outlining Document Sections

I'm now busy outlining the document in more detail. I'm focusing on organizing information into properties, applications, commercial availability and safety guidelines. I'm prioritizing the inclusion of a helpful decision-making workflow diagram, a detailed protocol, and plenty of visual aids for a comprehensive guide.

A Comprehensive Technical Guide to the Safe Handling of trans-2-(4-Chlorophenyl)vinylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-(4-Chlorophenyl)vinylboronic acid is a versatile reagent increasingly utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the formation of carbon-carbon bonds makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). As with any chemical reagent, a thorough understanding of its properties, hazards, and handling requirements is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety data and field-proven insights.

Chemical and Physical Properties

A foundational aspect of safe handling is the knowledge of the substance's physical and chemical characteristics. This information is crucial for designing appropriate experimental setups, storage solutions, and emergency response plans.

| Property | Value | Reference(s) |

| CAS Number | 154230-29-2 | [1][2] |

| Molecular Formula | C₈H₈BClO₂ | [2][3] |

| Molecular Weight | 182.41 g/mol | [2] |

| Appearance | White to off-white powder/solid | |

| Melting Point | 165 °C (with decomposition) | [4][5] |

| Boiling Point | 356.7 ± 44.0 °C (Predicted) | [4] |

| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [4] |

Note: Some sources indicate that this product may contain varying amounts of its anhydride.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is essential for risk assessment and the implementation of appropriate safety measures.

| Hazard Class | Category | Hazard Statement |